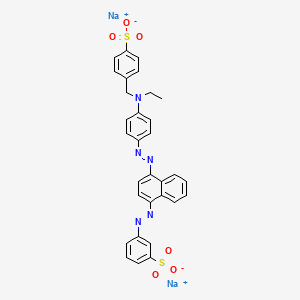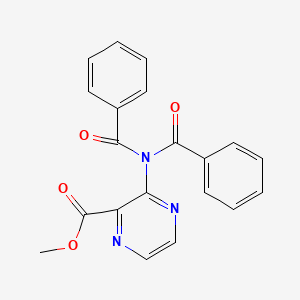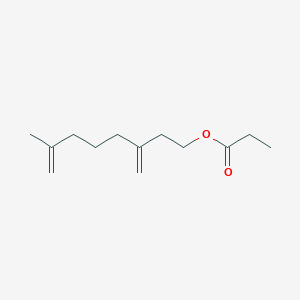
Decyl isotridecyl phthalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Decyl isotridecyl phthalate is a high-molecular-weight phthalate ester primarily used as a plasticizer. Plasticizers are substances added to materials to increase their flexibility, workability, and durability. This compound is derived from the esterification of phthalic acid with decyl and isotridecyl alcohols. It is commonly used in the production of flexible polyvinyl chloride (PVC) products, coatings, and various other plastic materials .
Preparation Methods
Synthetic Routes and Reaction Conditions: Decyl isotridecyl phthalate is synthesized through the esterification of phthalic acid with decyl and isotridecyl alcohols. The reaction typically involves heating phthalic acid with the alcohols in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to remove water formed during the esterification process, thus driving the reaction to completion .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification reactors where phthalic acid and the alcohols are continuously fed into the reactor. The reaction mixture is heated and stirred to ensure complete mixing and efficient heat transfer. The water formed during the reaction is continuously removed, and the final product is purified through distillation to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions: Decyl isotridecyl phthalate primarily undergoes hydrolysis and transesterification reactions.
Common Reagents and Conditions:
Hydrolysis: This reaction involves the breakdown of the ester bond in the presence of water and an acid or base catalyst. Acidic hydrolysis uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Transesterification: This reaction involves the exchange of the alkoxy group of the ester with another alcohol.
Major Products Formed:
Hydrolysis: The major products are phthalic acid and the corresponding alcohols (decyl alcohol and isotridecyl alcohol).
Transesterification: The major products are the new ester and the original alcohols.
Scientific Research Applications
Decyl isotridecyl phthalate has several applications in scientific research:
Chemistry: It is used as a plasticizer in the synthesis of flexible polymers and coatings.
Biology: It is studied for its potential effects on biological systems, particularly its role as an endocrine disruptor.
Medicine: Research is ongoing to understand its potential impacts on human health, especially its toxicokinetics and metabolism.
Industry: It is widely used in the production of flexible PVC products, coatings, and other plastic materials
Mechanism of Action
Decyl isotridecyl phthalate exerts its effects primarily through its role as a plasticizer. It interacts with polymer chains, reducing intermolecular forces and increasing the flexibility and workability of the material. On a molecular level, it can act as an endocrine disruptor by mimicking or interfering with the action of natural hormones. This can lead to various biological effects, including alterations in hormone levels and disruptions in normal endocrine functions .
Comparison with Similar Compounds
- Diisononyl phthalate (DINP)
- Diisodecyl phthalate (DIDP)
- Diundecyl phthalate (DUP)
- Di-n-decyl phthalate (DNP)
Comparison: Decyl isotridecyl phthalate is unique due to its specific combination of decyl and isotridecyl alcohols, which provides a distinct balance of flexibility and durability. Compared to other phthalates like diisononyl phthalate and diisodecyl phthalate, it offers different physical properties and performance characteristics, making it suitable for specific applications where a particular balance of properties is required .
Properties
CAS No. |
98072-27-6 |
|---|---|
Molecular Formula |
C31H52O4 |
Molecular Weight |
488.7 g/mol |
IUPAC Name |
1-O-decyl 2-O-(11-methyldodecyl) benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C31H52O4/c1-4-5-6-7-8-12-15-20-25-34-30(32)28-23-18-19-24-29(28)31(33)35-26-21-16-13-10-9-11-14-17-22-27(2)3/h18-19,23-24,27H,4-17,20-22,25-26H2,1-3H3 |
InChI Key |
BDXQRNJWNXJZFI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCCCCCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Octadecanamide, N,N'-[[(2-cyanoethyl)imino]di-2,1-ethanediyl]bis-](/img/structure/B13782897.png)

![ethyl N-[1-(ethoxycarbonylamino)-2-methylpropan-2-yl]-N-phenylcarbamate](/img/structure/B13782914.png)






![Octadecanoic acid, [[4,6-bis[bis(methoxymethyl)amino]-1,3,5-triazin-2-yl](methoxymethyl)amino]methyl ester](/img/structure/B13782946.png)
![Carbamic acid, [2-[(2-chloro-4-nitrophenyl)azo]-5-(diethylamino)phenyl]-, 2-ethoxyethyl ester](/img/structure/B13782960.png)

![1-Chloro-4-(4-chlorophenyl)sulfonylbenzene;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B13782977.png)
